Journal Name:Journal of Food Composition and Analysis
Journal ISSN:0889-1575
IF:4.52
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622878/description#description
Year of Origin:1987
Publisher:Academic Press Inc.
Number of Articles Per Year:176
Publishing Cycle:Bimonthly
OA or Not:Not
Metagenomic analysis of microbial-community structure and function during the fermentation of suansun, a Chinese traditional bamboo shoot
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.fbio.2023.102908
Suansun is a Chinese fermented bamboo shoot product with unique stinky odor. In our previous, we have revealed the key aroma components that endowed the unique flavor of traditional suansun. However, the functional microbiota and how their metabolism affects flavor formation during suansun fermentation remained unclear. Thus, combined with results for the characteristic flavor substances formed during suansun fermentation in our previous study, samples from three representative stages during suansun fermentation were selected for metagenomic sequencing in this study, to understand the influence of microbial metabolism on the flavor formation of suansun. Results showed that the functional genes are mainly associated with carbohydrate metabolism and amino acid metabolism. Pyruvate and acetyl-coA were the key compounds in the whole microbial metabolic network, which promoted the conversion between different compounds. Analysis about distribution of microbes in different flavor biosynthesis pathways showed that ten genera, namely, Lactobacillus, Lactococcus, Leuconostoc, Clostridium, Enterobacter, Klebsiella, Kluyvera, Burkholderia, Leclercia, and Enterococcus, were the key microorganisms contributing to the production of main characteristic flavor substances of suansun. These results may contribute to novel insights into the functional microbial resources and might be helpful for the development of novel defined starter cultures to promote technological advances in the traditional suansun industry.
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Assessing the effectiveness of peanut diacylglycerol oil-ethylcellulose/monoglyceride-based oleogel in sponge cake as a margarine replacer
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.fbio.2023.102959
The aim of this research was to partially substitute margarine with peanut diacylglycerol oil-ethylcellulose/monoglyceride (DAG-EC/MG) oleogel and assess its effect on the texture of sponge cake. Fourier transform infrared spectrometry analysis showed that the carboxyl headgroups of MG could induce van der Waals forces in polar DAG oil, while the glycerol headgroups of MG could induce hydrogen bond interactions with EC in TAG oil. The oil binding capacity (OBC) indicated that all OBC values of DAG-based oleogels were above 95%, which was approximately 20% higher than that of TAG-based oleogels. The morphological analysis showed that the DAG-based oleogel exhibited thinner crystals than the TAG-based oleogel. Differential scanning calorimetry (DSC) analysis demonstrated that the addition of MG could enhance the thermal resistance of DAG-based oleogels. Rheological analysis showed that MG with carboxyl headgroups tended to produce soft gels in polar DAG oil. The hardness of the DAG-based oleogel cake decreased by 88.54% from 20.42 to 2.34 N with the addition of MG, which indicated that MG compensated for the negative influence of EC on the hardness of the DAG-based oleogel cake. The sponge cake with 50% substitution by DAG-based oleogel exhibited satisfactory texture profiles. Additionally, no difference in the overall acceptability was observed between DAG-based oleogels commercial margarine-based cakes. Consequently, DAG-based oleogel cakes are promising bakery products that possess a solid fat content reduction of up to 50% while maintaining bakery product sensory properties.
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Direct phoxim sensing based on fluorescent metal-organic framework of Nu-1000 induced FRET
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.fbio.2023.102967
To control and on-site evaluate the contamination of organophosphorus pesticides, one direct sensing approach based on spontaneous fluorescence resonance energy transfer (FRET) was developed in this study. The luminescent metal-organic frameworks (LMOFs), a novel achievement of MOFs, could provide adjustable adsorption capacity and fluorescence index to scientific analysis was first employed to evaluate phoxim molecules in vegetable and fruits. Through the π-π recognition and FRET sensing between phoxim molecules and skeleton of Nu-1000 LMOFs probes, an ultra-low detection limit of 1.65 pg/L in the range of 5×10−7 to 5×10−3 mg/mL (R2=0.998) was achieved in the presence of phoxim. Such simple and accurate LMOFs- FRET-based sensing strategy could offer valuable reference for developing sensitive FRET sensors and/or on-site evaluation approaches in the areas of food quality control and food safety.
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Sequential fermentation with indigenous non-Saccharomyces yeasts and Saccharomyces cerevisiae for flavor and quality enhancement of Longyan dry white wine
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.fbio.2023.102952
In this study, we investigated the effect of the sequential fermentation of four selected indigenous non-Saccharomyces yeasts (Candida stellimalicola HL-S-5, Rhodotorula mucilaginosa HL-S-8, Hanseniaspora uvarum HL-S-9, and Pichia kluyveri XL-48-6) and Saccharomyces cerevisiae VL2 on the oenological parameters, volatile compositions, organic acids, and sensory characteristics of Longyan dry white wine. Results showed that the ethanol concentration of pure fermentation (11.12 ± 0.04%, v/v) was the highest among all fermentations. Furthermore, the aroma concentrations produced by the fermentation of R. mucilaginosa HL-S-8/VL2 (9929.35 ± 96.87 μg/L) and P. kluyveri XL-48-6/VL2 (9017.67 ± 85.91 μg/L) were significantly higher than that of VL2 (7654.64 ± 397.07 μg/L). In particular, the treatment of R. mucilaginosa HL-S-8/VL2 increased the content of acetic esters (512.11 ± 12.92 μg/L) and fatty acid ethyl esters (6893.64 ± 56.67 μg/L), which enhanced fruity and floral characteristics. The sequential fermentation of R. mucilaginosa HL-S-8/VL2 led to significantly higher organic acid content (3843.32 ± 73.93 mg/L) than the other samples. Moreover, the sequential fermentation of R. mucilaginosa HL-S-8/VL2 wine samples resulted in the highest scores in sensory evaluation. Therefore, the sequential fermentation of R. mucilaginosa HL-S-8/VL2 was an effective way to improve wine flavor and quality. This work will provide a useful reference for improving the flavor and quality of Longyan wine through non-Saccharomyces cerevisiae.
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Virtual screening of quorum sensing inhibitors for Salmonella Typhimurium and their application as preservatives in chicken breast
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.fbio.2023.102957
Quorum sensing inhibitors (QSIs) have been used to inhibit the formation of biofilms produced by foodborne pathogens like Salmonella Typhimurium to improve food safety. However, conventional approaches for screening QSIs are time-consuming and yields random findings. In this study, virtual screening was applied to discover QSIs by targeting LuxS and LsrB, two quorum sensing-related proteins of Salmonella. Twelve QSIs that meet the use in the food industry were identified and their antimicrobial effects were further determined. Esculetin showing the lowest minimum inhibitory concentration (MIC, 500 μ g/mL) was demonstrated to be the most effective antimicrobial against Salmonella Typhimurium. Esculetin displayed significant inhibitory effect on the motility, biofilm formation, extracellular polymer and Autoinducer-2 signaling molecule production of Salmonella Typhimurium. The expression of adrA, lsrb, luxs and rpoS genes related to quorum sensing and biofilm formation was down-regulated by esculetin. This may be because esculetin and LsrB proteins compete to bind, thereby preventing the Autoinducer-2 signaling molecule from entering the membrane and disrupting quorum sensing behavior of Salmonella Typhimurium. After 30 min of treatment, 8 MIC of esculetin could kill 2 log CFU/mL of Salmonella Typhimurium. The study demonstrated that virtual screening employing LuxS and LsrB represented a novel strategy for identifying QSIs for Salmonella. Moreover, the findings indicated that esculetin possessed a quality preservation effect during chicken storage, thereby highlighting its potential as an alternative preservative in the food industry.
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Utilization of edible coating based on quince seed mucilage loaded with thyme essential oil: Shelf life, quality, and ACE-inhibitory activity efficiency in Kaşar cheese
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.fbio.2023.102895
Edible coatings offer many advantages in cheese coating for prolonging the shelf life and improving quality properties. Mould spoilage that occurs during ripening is one of the most important issues in Kaşar cheese. The current study focused on the effects of an edible coating solution based on quince seed mucilage (QSM) containing thyme oil (TO) in different ratios, on the surface moulding of Kaşar cheese and evaluated the physicochemical, microbiological, textural, and proteolysis characteristics of Kaşar cheese throughout the 120 days of ripening. Also, the effect of edible coating on the in-vitro Angiotensin-converting enzyme (ACE)-inhibitory activities of pH 4.6-soluble extracts of Kaşar cheeses was investigated. Results showed that the coating of Kaşar cheese with QSM and the increased levels of thyme oil significantly suppress mould growth throughout the ripening. Until 120th days of ripening, counts of yeasts and moulds were lower <2 log cfu g−1 in coated cheese sample with QSM containing 2% TO. Coating with QSM caused an increase in moisture loss compared to vacuum-packed cheeses, however, didn't change the normal ripening conditions such as microbiological, chemical, textural, and proteolysis properties of Kaşar cheese. As the ripening progressed, ACE-inhibitory activity increased in all samples, with the highest inhibition in vacuum-packed and coated cheeses. Overall, it was determined that the QSM coating showed good potential as a coating material for the protection of cheese shelf life and quality as well as for enhancing ACE-inhibitory activity.
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Changes in quality and microbial diversity of refrigerated carp fillets treated by chitosan/zein bilayer film with curcumin/nisin-loaded pectin nanoparticles
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.fbio.2023.102941
The quality of freshwater fish is easy to deteriorate during postmortem storage, so it is necessary to find an effective method to extend the shelf life of fish fillets. The aim of this study is mainly to develop a novel bilayer active film with curcumin/nisin-loaded pectin nanoparticles (CZ-NPs) and evaluate its effect on the quality of fish fillets. The selected sensory, physicochemical (pH, color qualities, TVB-N, TBARS, biogenic amines, moisture state) and microbial properties (microbial enumeration and high-throughput sequencing) were analyzed to confirm the preservative mechanism of films on the fillets. During storage at 4 °C, better sensory evaluation feedback and lower total volatile base nitrogen in the film treated samples was observed when compared to the control samples. Additionally, CZ-NPs film effectively inhibited oxidation, with the final reductions of 1.04 mg MDA/kg flesh when compared to control. As suggested by low-field NMR and magnetic resonance imaging, film treated fillets presented higher water holding capacity by controlling transformation from immobilized to free water. Meanwhile, lower microbial enumerations were also recorded in the CZ-NPs film treated group, which was reduced by a range of 1.8–2.3 log CFU/g on day 10 when compared to control. High-throughput sequencing results showed that the Pseudomonas constituted the main spoilage bacteria of fillets, and CZ-NPs film contributed to the notably suppressed growth of Pseudomonas. As a result, CZ-NPs film showed a desirable application to extend the shelf life of refrigerated flesh, as an alternative for fishery product packaging and preservation.
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Cloning and characterization of phenolic acid decarboxylase responsible for aromatic volatile phenols production in Paocai based on metatranscriptomics
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.fbio.2023.102953
Sichuan Paocai is a kind of fermented vegetable with rich microorganism and enzyme resources. Based on our previous metatranscriptomics and flavor-oriented metabolomics studies, three potential phenolic acid decarboxylases LvPAD, DhFDC1 and LvUbiD were mined from environmental RNA of industrial Sichuan Paocai, and their catalytic function were verified by heterologous expression. LvPAD, which was derived from Lactobacillus vermolensis and had the highest catalytic activity among the three enzymes, was selected for further purification and characterization. It was optimally active at pH 6.0 and 35 °C, had good thermal stability and pH tolerance, and did not require specific cofactors. Kinetic parameters showed that LvPAD could catalyze the decarboxylation of p-coumaric acid, ferulic acid and caffeic acid with the kcat/Km values of 460.6 ± 0.1, 23.7 ± 0.09 and 118.2 ± 0.1 mM−1 s−1, respectively, and the products of the first two substrates were 4-vinylphenol and 4-vinylguaiacol with aromatic characteristics. Moreover, LvPAD was successfully used to preliminarily strengthen the vinylphenol aroma of industrial Paocai, which could shorten the fermentation time to a certain extent in practical production. Therefore, this work not only validated the important role of LvPAD in the production of aromatic phenols in Paocai, but also facilitated the mining of more enzymes from Paocai to improve the flavor and production process in the future.
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Effects of winemaking techniques on the phenolics, organic acids, and volatile compounds of Muscat wines
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.fbio.2023.102937
This study aimed to investigate the impact of various winemaking techniques on the phenolic, organic acid and aroma compound profiles, as well as sensory characteristics of different Muscat wines including dry white wine (DWW), orange wine (OW), rose wine (RW), semi-sweet wine (SW), sweet white wine (SWW), 3% vol wine (3%W), 5% vol wine (5%W), 7% vol wine (7%W), fortified wine (FW) and distilled wine(DW). A total of 14 individual phenolics, 11 organic acids were performed by HPLC and 33 volatile compounds were determined by GC-MS. The highest contents of individual phenolics, organic acids, and aroma compounds were found in DWW, SWW, and SW, respectively, while DW contained the lowest quantities. Sensory analysis showed that 7%W and SWW performed well in terms of overall quality. This study laid a foundation for optimizing the process of winemaking so that the wine products meet the needs of consumers by retaining the characteristics of rose aroma grape varieties.
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Phytochemical screening and evaluation of antioxidant, anti-inflammatory, antimicrobial, and membrane-stabilizing activities of different fractional extracts of Grewia nervosa (Lour.) Panigrahi
Journal of Food Composition and Analysis ( IF 4.52 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.fbio.2023.102933
BackgroundGrewia nervosa (Lour.) Panigrahi, a medicinal herb native to the steep forested region of Bangladesh, is utilized as a treatment for a variety of diseases or conditions, including dysmenorrhea, paratyphoid, bone fractures, jaundice, kidney stones, dyspepsia, heat stroke, cold, fever, diarrhea, hepatitis B, ingestion, and anthelmintic medication. This research aims to investigate the phyto-pharmacological qualities of this herb.MethodsThe herb was extracted using absolute ethanol followed by fractionation with n-hexane and chloroform. Following an initial investigation of phytochemicals, antioxidant, anti-inflammatory, antimicrobial, and membrane stabilization activities were assessed using the DPPH, egg albumin model, disc diffusion method, and erythrocyte hemolysis model, respectively.ResultsA preliminary phytochemical report suggests that G. nervosa contains reducing sugars, gums, amides, alkaloids, glycosides, flavonoids, steroids, tannins, flavonoids, and saponins. In a concentration-dependent approach, its fractional extracts displayed promising antioxidant, anti-inflammatory, antimicrobial, and membrane-stabilizing activity. It was seen that all fractions had a statistically significant capacity to prevent RBCs from hemolyzing, which suggests a potent membrane stabilizing function in-vitro.ConclusionTaken together, G. nervosa possesses important secondary metabolites and exhibits in-vitro antioxidant, anti-inflammatory, antimicrobial, and membrane stabilizing capacities. This endorses the conventional usage of G. nervosa, although additional study is needed on this potentially beneficial plant.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 CHEMISTRY, APPLIED 应用化学3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.50 88 Science Citation Index Expanded Not
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